6-Methylpyridin-3-ol hydrate 6-Methylpyridin-3-ol hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13589955
InChI: InChI=1S/C6H7NO.H2O/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;1H2
SMILES: CC1=NC=C(C=C1)O.O
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

6-Methylpyridin-3-ol hydrate

CAS No.:

Cat. No.: VC13589955

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

6-Methylpyridin-3-ol hydrate -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 6-methylpyridin-3-ol;hydrate
Standard InChI InChI=1S/C6H7NO.H2O/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;1H2
Standard InChI Key CYYJEWFOQBEJTO-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)O.O
Canonical SMILES CC1=NC=C(C=C1)O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Data

6-Methylpyridin-3-ol hydrate belongs to the pyridine derivative family, characterized by a hydroxyl group at the 3-position and a methyl group at the 6-position of the pyridine ring, with an associated water molecule in its hydrated form. Its IUPAC name is 6-methylpyridin-3-ol hydrate, and its structural formula is depicted below:

C6H7NOH2O\text{C}_6\text{H}_7\text{NO} \cdot \text{H}_2\text{O}

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC6H9NO2\text{C}_6\text{H}_9\text{NO}_2
Molecular Weight127.14 g/mol
CAS Registry Number1881293-64-6
MDL NumberMFCD29044409

The compound’s crystalline structure and hydration state contribute to its stability under standard storage conditions, though specific X-ray diffraction data remain unpublished in open literature.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 6-methylpyridin-3-ol hydrate. In the 1H^1\text{H}-NMR spectrum (Figure 2 of ), signals corresponding to the methyl group (δ ≈ 2.5 ppm) and aromatic protons (δ ≈ 7.0–8.5 ppm) are observed. The hydroxyl proton appears as a broad singlet due to hydrogen bonding with the hydrate water .

Synthesis and Industrial Production

ParameterValueSource
Solvent SystemToluene:H2_2SO4_4 (4:1)
Temperature70–80°C
Reaction Time2–16 hours
Yield>90%

Alternative Pathways

A one-pot synthesis method avoids isolating intermediates such as 2-methyl-4-(6-methylpyridin-3-yl)but-3-yn-2-ol . This approach reduces purification steps and enhances scalability for industrial production.

Applications in Pharmaceutical Synthesis

Role in Etoricoxib Manufacturing

6-Methylpyridin-3-ol hydrate is a precursor in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS RN 221615-75-4), a key intermediate for Etoricoxib . The coupling reaction with 4-bromophenylmethylsulfone employs palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2) and phosphine ligands (e.g., P(p-tol)3\text{P(p-tol)}_3) under mild conditions (40°C, 16 hours) .

Advantages Over Prior Methods

  • Eliminates tungsten-based catalysts and hazardous peroxides .

  • Utilizes commercially available intermediates .

  • Avoids pyridine N-oxide byproducts common in oxidation steps .

Physicochemical Properties and Stability

Solubility and Partitioning

6-Methylpyridin-3-ol hydrate exhibits moderate solubility in polar aprotic solvents (e.g., N\text{N}-methylpyrrolidone, toluene) but limited solubility in water . Its logP value (octanol-water partition coefficient) is estimated at 0.8–1.2, indicating moderate hydrophilicity.

Thermal Stability

Thermogravimetric analysis (TGA) reveals dehydration onset at 110°C, with complete water loss by 150°C . The anhydrous form (C6H7NO\text{C}_6\text{H}_7\text{NO}) remains stable up to 200°C before decomposition.

SupplierLocationPurityPackaging
Combi-Blocks Inc.United States>95%1–5 g

Future Research Directions

Expanding Synthetic Applications

Exploration of 6-methylpyridin-3-ol hydrate in metal-organic frameworks (MOFs) or covalent organic polymers (COPs) could unlock materials science applications.

Green Chemistry Innovations

Replacing sulfuric acid with ionic liquids or biocatalysts may improve sustainability. Enzymatic hydration using acetylene hydratases represents a promising avenue.

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